2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide
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Description
“2-iodo-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide” is an organic compound that contains an iodine atom and an amide group. The presence of the phenoxyethyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, the amide group, and the phenoxyethyl group would all contribute to its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the iodine atom and the amide group. The iodine atom could potentially undergo substitution reactions, while the amide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point and melting point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19IN2O3/c23-19-12-6-4-10-17(19)22(27)25-20-13-7-5-11-18(20)21(26)24-14-15-28-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSERHXGMXSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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